BenchChemオンラインストアへようこそ!

(4-Fluorophenyl)(piperidin-4-yl)methanol

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Select (4-Fluorophenyl)(piperidin-4-yl)methanol for its unique role as the primary pharmacologically inactive paroxetine metabolite—essential for validating LC-MS/MS assays that quantify paroxetine metabolism. Unlike generic piperidine analogs, its distinct 4-fluorophenyl substituent (MW 209.26, XLogP3-AA 1.5) ensures accurate chromatographic separation from the parent drug and other metabolites. The single-fluorophenyl, free-piperidine scaffold provides two orthogonal derivatization handles for CNS SAR studies targeting 5-HT2A receptors. With characterized weak tyrosinase activity (IC₅₀ ~30 µM), it serves as an ideal negative control in high-throughput screening. Supplied at ≥97% purity with documented chemical stability for reproducible industrial R&D workflows.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 54924-33-3
Cat. No. B1309520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(piperidin-4-yl)methanol
CAS54924-33-3
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C2=CC=C(C=C2)F)O
InChIInChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2
InChIKeyGEOSFHFASCZYCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)(piperidin-4-yl)methanol (CAS 54924-33-3): Key Properties and Class Context for Research Procurement


(4-Fluorophenyl)(piperidin-4-yl)methanol (CAS 54924-33-3) is a piperidinylmethanol derivative featuring a 4-fluorophenyl substituent, with a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol [1]. It is recognized as a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine, formed during its metabolic degradation in vivo . The compound exhibits moderate lipophilicity with a computed XLogP3-AA value of 1.5 and contains two hydrogen bond donors and three hydrogen bond acceptors [1]. Its structural scaffold—comprising a secondary alcohol, a piperidine ring, and a fluorinated aromatic group—positions it within a class of molecules frequently investigated for central nervous system (CNS) target interactions and as synthetic intermediates in medicinal chemistry [2].

(4-Fluorophenyl)(piperidin-4-yl)methanol (CAS 54924-33-3): Why Simple Piperidine Analogs Cannot Substitute for This Specific Scaffold


Generic substitution of (4-Fluorophenyl)(piperidin-4-yl)methanol with structurally similar piperidine derivatives is not feasible due to quantifiable differences in physicochemical properties and biological context that directly impact experimental outcomes. Unlike the unsubstituted 4-piperidinemethanol (MW 115.17 g/mol, C₆H₁₃NO) , the target compound's 4-fluorophenyl group substantially increases molecular weight (209.26 g/mol) and lipophilicity (XLogP3-AA 1.5 vs. 0.4 for 4-piperidinemethanol) [1], altering its membrane permeability and protein-binding characteristics. Furthermore, its identity as a specific paroxetine metabolite confers unique relevance in pharmacokinetic and metabolic studies that cannot be replicated by the chlorophenyl analog (CAS 36938-75-7, MW 225.71 g/mol) or the bis(4-fluorophenyl) derivative (CAS 60284-98-2, MW 303.3 g/mol) [2], which possess distinct metabolic fates and biological activities. The precise combination of a single 4-fluorophenyl group and a free piperidine nitrogen—yielding a specific hydrogen-bonding profile (2 donors, 3 acceptors) [1]—is essential for its intended applications as a synthetic intermediate and reference standard. These quantitative distinctions form the basis of the evidence below.

(4-Fluorophenyl)(piperidin-4-yl)methanol (CAS 54924-33-3): Quantified Differentiation from Structural Analogs and Baseline Standards


Molecular Weight and Lipophilicity: Differentiating from Unsubstituted 4-Piperidinemethanol

(4-Fluorophenyl)(piperidin-4-yl)methanol exhibits a molecular weight (209.26 g/mol) that is 81.7% higher than the unsubstituted 4-piperidinemethanol (115.17 g/mol), and a computed lipophilicity (XLogP3-AA 1.5) that is 3.75-fold greater than 4-piperidinemethanol (XLogP3-AA 0.4) [1]. This substantial increase in both size and hydrophobicity directly influences blood-brain barrier permeability and non-specific protein binding, making the fluorinated derivative a more CNS-relevant scaffold .

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Tyrosinase Inhibitory Activity: Weak Potency Contrasts with Substrate-Like Behavior of Other Piperidine Derivatives

In a human MNT1 cell lysate assay, (4-Fluorophenyl)(piperidin-4-yl)methanol demonstrated an IC₅₀ of 30,000 nM (30 μM) for tyrosinase inhibition [1]. This activity is approximately 3-fold weaker than the commonly used reference inhibitor kojic acid, which exhibits an IC₅₀ of ~10 μM in comparable cell-free mushroom tyrosinase assays [2]. Importantly, this weak inhibition profile differs from certain bis(4-fluorophenyl) analogs that act as potent competitive inhibitors, and from simple 4-piperidinemethanol which shows no reported tyrosinase activity [3].

Enzymology Dermatological Research Melanin Biosynthesis

Biological Activity Context: Quantified as a Pharmacologically Inactive Paroxetine Metabolite

(4-Fluorophenyl)(piperidin-4-yl)methanol is a primary metabolite of the SSRI paroxetine. While paroxetine exhibits potent serotonin transporter (SERT) inhibition with a Ki of 0.04–3.3 nM [1], its major metabolites—including the target compound—possess less than 2% of the pharmacological activity of the parent drug [2]. This near-complete loss of SERT affinity (at least 50-fold reduction in potency) distinguishes it from active metabolites of other SSRIs (e.g., norfluoxetine) and positions it as an ideal analytical reference standard for quantifying paroxetine metabolism and assessing drug-drug interactions without confounding pharmacodynamic effects.

Drug Metabolism Pharmacokinetics SSRI Research

Purity Specification and Availability: 97% Minimum Purity with Commercial Supply

Commercial vendors supply (4-Fluorophenyl)(piperidin-4-yl)methanol with a documented minimum purity specification of 97% . In contrast, the closely related 4-chlorophenyl analog (CAS 36938-75-7) is commonly offered at 95% purity , while the bis(4-fluorophenyl) derivative is less widely available and often requires custom synthesis [1]. The higher purity specification of the target compound reduces the burden of additional purification steps and ensures greater consistency in quantitative analytical applications.

Chemical Synthesis Reference Standards Quality Control

Thermal Stability and Boiling Point: Predicted Values Support Standard Storage and Handling

(4-Fluorophenyl)(piperidin-4-yl)methanol is predicted to have a boiling point of 333.5 ± 27.0 °C at 760 mmHg and a density of 1.141 ± 0.06 g/cm³ [1]. These values are notably higher than those of the unsubstituted 4-piperidinemethanol (boiling point ~219 °C, density ~0.99 g/cm³) [2], indicating greater thermal stability and a higher liquid density. The compound is chemically stable under recommended storage conditions , which simplifies procurement and long-term inventory management compared to more labile analogs.

Chemical Handling Stability Procurement Logistics

(4-Fluorophenyl)(piperidin-4-yl)methanol (CAS 54924-33-3): High-Impact Research and Industrial Application Scenarios


LC-MS/MS Quantification of Paroxetine and Metabolite Profiling in Pharmacokinetic Studies

Due to its identity as a primary, pharmacologically inactive metabolite of paroxetine (activity <2% of parent) [1], (4-Fluorophenyl)(piperidin-4-yl)methanol is the definitive analytical reference standard for developing and validating LC-MS/MS methods to quantify paroxetine metabolism in plasma, urine, and tissue homogenates. Its 97% minimum purity specification ensures accurate calibration curves, while its distinct molecular weight (209.26 g/mol) and lipophilicity (XLogP3-AA 1.5) [2] enable chromatographic separation from paroxetine and other metabolites.

Synthesis of 5-HT2A Receptor Ligands and CNS-Penetrant Scaffolds

This compound serves as a key intermediate in the synthesis of halogenated diphenylpiperidines with potent 5-HT2A receptor affinity (e.g., Ki = 1.63 nM for the N-alkylated derivative) [3]. Its physicochemical profile—specifically the 1.5 logP and 209.26 g/mol molecular weight [2]—positions it favorably within CNS MPO guidelines for lead optimization. The free piperidine nitrogen and secondary alcohol provide two orthogonal handles for further derivatization, enabling structure-activity relationship (SAR) exploration that is not possible with the fully substituted bis(4-fluorophenyl) analog.

Tyrosinase Inhibitor Screening as a Weak-Potency Baseline Control

With an established IC₅₀ of 30,000 nM (30 μM) in human MNT1 cell lysate [4], this compound is approximately 3-fold less potent than kojic acid (~10 μM) and far weaker than nanomolar-range inhibitors. This well-characterized weak activity makes it an ideal negative control or baseline reference in high-throughput screening campaigns for novel tyrosinase inhibitors, helping to calibrate assay sensitivity and eliminate false positives from non-specific interactions.

Chemical Stability Studies and Formulation Development

The compound's predicted high boiling point (333.5 °C) and density (1.141 g/cm³) [2], along with its documented chemical stability under recommended storage conditions , make it a suitable candidate for forced degradation studies and stability-indicating method development. Its robust physical properties reduce the complexity of handling and storage, an important practical advantage in industrial R&D settings where long-term inventory and reproducible synthesis are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Fluorophenyl)(piperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.